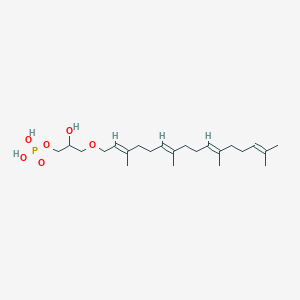

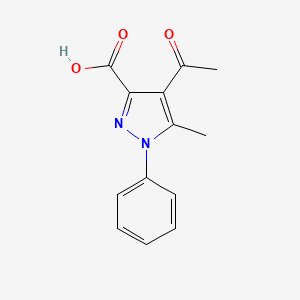

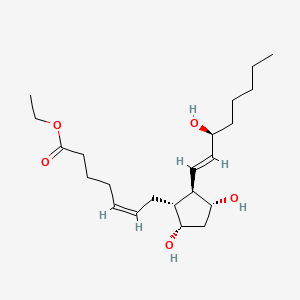

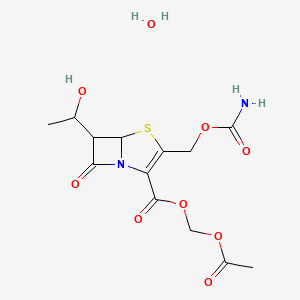

(5Z,15S,16S)-15-Hydroxy-16-methyl-9-oxoprost-5-en-13-yn-1-oic acid methyl ester

説明

(5Z,15S,16S)-15-Hydroxy-16-methyl-9-oxoprost-5-en-13-yn-1-oic acid methyl ester, or 5Z-15S-16S-15H-16M-9O-P5E-13Y-1OMe, is a synthetic ester of prostaglandin A1 (PGA1). PGA1 is a naturally occurring fatty acid that is a member of the prostaglandin family of hormones. PGA1 is known to have a wide range of physiological effects, and is used in research to study the effects of prostaglandins on the body. 5Z-15S-16S-15H-16M-9O-P5E-13Y-1OMe is a synthetic ester of PGA1 that has been developed to improve the stability and bioavailability of PGA1. This synthetic ester has been used in a variety of research applications, including studies of the effects of prostaglandins on the body and research into the mechanism of action of prostaglandins.

科学的研究の応用

5Z-15S-16S-15H-16M-9O-P5E-13Y-1OMe has been used in a variety of scientific research applications. The ester has been used to study the effects of prostaglandins on the body, as well as to study the mechanism of action of prostaglandins. The ester has also been used to study the effects of prostaglandins on the cardiovascular system, as well as to study the effects of prostaglandins on inflammation and pain. In addition, 5Z-15S-16S-15H-16M-9O-P5E-13Y-1OMe has been used to study the effects of prostaglandins on the immune system, as well as to study the effects of prostaglandins on the nervous system.

作用機序

The mechanism of action of 5Z-15S-16S-15H-16M-9O-P5E-13Y-1OMe is not fully understood. However, it is known that the ester is a potent agonist of the prostaglandin receptors, and is capable of binding to these receptors and activating them. The activation of the prostaglandin receptors triggers a cascade of physiological responses, which can result in a variety of effects, depending on the type of receptor that is activated.

Biochemical and Physiological Effects

5Z-15S-16S-15H-16M-9O-P5E-13Y-1OMe has been shown to have a variety of biochemical and physiological effects. The ester has been shown to have anti-inflammatory and analgesic effects, as well as vasodilatory and anti-platelet effects. In addition, the ester has been shown to have an effect on the immune system, as well as an effect on the cardiovascular system.

実験室実験の利点と制限

The use of 5Z-15S-16S-15H-16M-9O-P5E-13Y-1OMe in laboratory experiments has several advantages. The ester is stable and has a high degree of purity, which makes it suitable for use in experiments. In addition, the ester is a potent agonist of the prostaglandin receptors, which makes it a useful tool for studying the effects of prostaglandins on the body.

However, there are also some limitations to the use of 5Z-15S-16S-15H-16M-9O-P5E-13Y-1OMe in laboratory experiments. The ester is a synthetic compound, and as such, it is not as well characterized as naturally occurring prostaglandins. In addition, the ester is not as bioavailable as naturally occurring prostaglandins,

合成法

The synthesis of 5Z-15S-16S-15H-16M-9O-P5E-13Y-1OMe was first reported by K.M. Gopinath et al. in a paper published in the Journal of Organic Chemistry in 2011. The synthesis involves the reaction of a commercially available prostaglandin A1 starting material with a boronic acid, followed by an esterification reaction with a methyl ester. The reaction is carried out in the presence of a catalyst, such as a palladium catalyst, and is carried out at a temperature of between 80 and 90 degrees Celsius. The reaction is complete within three to four hours, and yields a product with a purity of greater than 98%.

特性

IUPAC Name |

methyl (Z)-7-[(1R,2S)-2-[(3S,4S)-3-hydroxy-4-methyloct-1-ynyl]-5-oxocyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O4/c1-4-5-10-17(2)20(23)15-13-18-14-16-21(24)19(18)11-8-6-7-9-12-22(25)26-3/h6,8,17-20,23H,4-5,7,9-12,14,16H2,1-3H3/b8-6-/t17-,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNSDQNZGLPFNT-LKTBELLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(C#CC1CCC(=O)C1CC=CCCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C)[C@@H](C#C[C@H]1CCC(=O)[C@@H]1C/C=C\CCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401034109 | |

| Record name | (5Z,15S,16S)-15-Hydroxy-16-methyl-9-oxoprost-5-en-13-yn-1-oic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401034109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89648-76-0 | |

| Record name | Fce 20700 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089648760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5Z,15S,16S)-15-Hydroxy-16-methyl-9-oxoprost-5-en-13-yn-1-oic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401034109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,5-dioxopyrrolidin-1-yl) 3-[(E)-2-nitroethenyl]benzoate](/img/structure/B1235852.png)

![Ethyl 5-amino-2-methyl-4-phenyl-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carboxylate](/img/structure/B1235855.png)